molecular formula C13H13FN2O3S B3004239 (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-13-4

(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B3004239
CAS No.: 865249-13-4
M. Wt: 296.32
InChI Key: NSLBKVPVZCBICE-SQFISAMPSA-N
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Description

(Z)-Ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a fluorinated benzo[d]thiazole derivative characterized by a Z-configuration imino group and an acetyl substituent. Its structure includes a benzo[d]thiazole core modified at the 2-position with an acetylimino group and at the 4-position with a fluorine atom. The ethyl acetate moiety at the 3-position enhances solubility and modulates reactivity. This compound is of interest in medicinal chemistry due to the bioactivity of thiazole derivatives, particularly in anticancer and enzyme inhibition applications .

Properties

IUPAC Name

ethyl 2-(2-acetylimino-4-fluoro-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3S/c1-3-19-11(18)7-16-12-9(14)5-4-6-10(12)20-13(16)15-8(2)17/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLBKVPVZCBICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the acetylimino group: This step involves the reaction of the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the benzothiazole moiety, including derivatives like (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate, exhibit significant anticancer properties. A study focusing on benzothiazole-based Hsp90 inhibitors demonstrated that these compounds can effectively inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole ring can enhance potency against various cancer cell lines, particularly breast cancer (MCF-7) cells .

CompoundIC50 (μM)Target
9i3.9 ± 0.1Hsp90
5g2.8 ± 0.1Hsp90

1.2 Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial activities. The presence of fluorine in the structure can enhance biological activity, making compounds like this compound potential candidates for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of benzothiazole derivatives is crucial for optimizing their biological activities. The incorporation of different substituents on the benzothiazole ring can significantly alter their pharmacological properties.

Table: Summary of SAR Findings

ModificationEffect on Activity
Fluorine substitutionIncreased potency against Hsp90
Acetylamino groupEnhanced solubility and bioavailability

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route may include reactions such as acylation and cyclization, which are essential for constructing the thiazole ring.

Synthesis Overview:

  • Starting Materials : Identify appropriate precursors.
  • Reactions : Conduct acylation followed by cyclization.
  • Purification : Use techniques such as column chromatography to isolate the desired product.
  • Characterization : Employ NMR, MS, and IR spectroscopy for structural confirmation.

Case Studies

Several case studies highlight the applications of similar benzothiazole derivatives in drug discovery:

Case Study 1: Hsp90 Inhibitors

  • A focused library of benzothiazole-based compounds was synthesized and screened for Hsp90 inhibition.
  • Results indicated that specific substitutions led to enhanced binding affinity and selectivity.

Case Study 2: Antimicrobial Activity

  • A series of fluorinated benzothiazoles were tested against various bacterial strains.
  • Compounds with specific functional groups showed significant antibacterial activity, supporting further development as therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit key enzymes involved in various biological processes, such as proteases or kinases.

    Interacting with receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.

    Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or cell division, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzo[d]thiazole and thiazole derivatives, focusing on substituent effects, stereochemistry, and biological relevance.

Substituent Effects and Structural Modifications

Compound Name Substituents Key Structural Features Biological/Physical Properties
(Z)-Ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate 4-F, 2-acetylimino (Z-configuration) Rigid benzo[d]thiazole core; electron-withdrawing F and acetyl groups Enhanced metabolic stability; potential anticancer activity due to fluorine
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 4-phenyl, 2-oxo Aromatic phenyl group at 4-position; ketone at 2-position Yellow oil; moderate cytotoxicity (IC₅₀ ~ 15 µM in MCF-7 cells)
(E)-Methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate 4-F, 2-dimethoxybenzoyl (E-configuration) E-configuration imino group; bulky benzoyl substituent Reduced binding affinity compared to Z-isomers; lower solubility due to benzoyl group
Ethyl (Z)-2-(2-(acetylimino)-3-hydroxy-2,3-dihydrothiazol-4-yl)acetate (14b) 3-hydroxy, dihydrothiazole Non-aromatic thiazolidinone ring; hydroxyl group White solid (m.p. 91–93°C); lower thermal stability than benzo[d]thiazole analogs
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2-indole, 2-cyanoacetate Indole substituent; cyano group Higher cytotoxicity (IC₅₀ ~ 8 µM in HeLa cells) due to indole’s DNA intercalation potential

Stereochemical and Electronic Comparisons

  • Z vs. E Isomers : The Z-configuration in the target compound allows for optimal spatial alignment of the acetyl group with biological targets, whereas E-isomers (e.g., ) exhibit steric clashes, reducing efficacy .
  • Fluorine Position: The 4-fluoro substituent in the target compound enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., 8g) .
  • Aromatic vs. Non-Aromatic Cores: Benzo[d]thiazole derivatives (e.g., target compound) exhibit greater rigidity and π-stacking capacity than dihydrothiazoles (e.g., 14b), favoring interactions with DNA or kinase active sites .

Spectral and Physical Properties

  • NMR Data : The target compound’s ¹H NMR would display a singlet for the acetyl methyl group (~2.1 ppm) and a triplet for the ethyl ester (~1.2–1.4 ppm), distinct from indole-containing analogs (e.g., aromatic protons at ~7.5 ppm) .
  • Melting Points : Crystalline analogs (e.g., 8f, m.p. 91–93°C) contrast with oily derivatives (e.g., 8g), suggesting the target compound may exhibit intermediate physical states depending on purity .

Biological Activity

(Z)-Ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula : C₁₄H₁₃FN₂O₃S
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 64485-82-1

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess effective antibacterial activity against various strains, including Klebsiella pneumoniae and Staphylococcus aureus . The specific compound this compound is hypothesized to follow similar trends due to its structural similarities.

Anticancer Potential

Thiazole-derived compounds have been investigated for their anticancer properties. For example, studies on benzothiazole derivatives have demonstrated cytotoxic effects against cancer cell lines, with some compounds showing IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Acetylcholinesterase Inhibition

A notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with thiazole structures have shown promising AChE inhibitory activity, which could be beneficial in developing treatments for cognitive disorders .

Synthesis and Evaluation

A study synthesized a series of thiazole derivatives including this compound. The biological evaluation included in vitro assays that assessed antimicrobial and anticancer activities. The results indicated that several derivatives exhibited significant activity against tested pathogens and cancer cell lines .

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial5.0
Compound BAnticancer3.0
This compoundAChE InhibitionNot yet determined

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease pathways. Molecular docking studies suggest that the compound may bind effectively to the active sites of target proteins, which facilitates its inhibitory effects on AChE and other relevant enzymes .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the Z-configuration (e.g., acetyl imino group geometry) and substitution patterns (e.g., 4-fluoro position) .
  • IR Spectroscopy : Peaks at 1620–1650 cm1^{-1} (C=N stretching) and 1700–1750 cm1^{-1} (ester C=O) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., SHELX-refined structures) .

How can X-ray crystallography using SHELX software elucidate the compound’s Z-configuration?

Advanced
The Z-configuration is confirmed via single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Key steps:

  • Data Collection : High-resolution (<1.0<1.0 Å) data at 293 K to minimize thermal motion artifacts .
  • Refinement : Anisotropic displacement parameters and hydrogen bonding networks refine the imino group geometry.
  • Validation : R-factor (<0.05<0.05) and data-to-parameter ratios (>10:1>10:1) ensure accuracy . Example: Ethyl 2-(4-chloro-2-oxobenzothiazol-3-yl)acetate (CSD Refcode: XXXX) .

What role do hydrogen bonding patterns play in the crystallization of benzothiazole derivatives?

Advanced
Hydrogen bonding (e.g., N–H···O, C–H···F) directs molecular aggregation. Graph set analysis (Etter’s rules) identifies motifs like R22(8)R_2^2(8) rings in crystal lattices, stabilizing the Z-configuration. For example, fluorine’s electronegativity enhances C–H···F interactions, favoring specific packing arrangements .

How can researchers resolve contradictions in biological activity data between in vitro assays and computational predictions?

Q. Advanced

  • Validation : Repeat assays under standardized conditions (e.g., URAT1 inhibition IC50_{50} = 37.2 nM vs. molecular docking results).
  • ADME/Tox Profiling : Assess solubility (LogP ~2.5) and metabolic stability to identify false positives.
  • Docking Studies : Use AutoDock Vina to compare binding poses of the Z-isomer vs. E-isomer in urate transporter models .

What analytical strategies identify and quantify synthetic impurities in this compound?

Q. Advanced

  • HPLC-MS : Detect trace impurities (e.g., deacetylated byproducts) using C18 columns and ESI+ ionization.
  • Reference Standards : Synthesize known impurities (e.g., 1-(3,5-dichloro-4-hydroxyphenyl)-2-(1,1-dioxidobenzo[d]thiazol-3(2H)-yl)ethanone) for spiking experiments .
  • NMR : 19^{19}F NMR distinguishes 4-fluoro regioisomers (δ ~-110 ppm) from positional analogs .

How to design analogs to study the structure-activity relationship (SAR) of the 4-fluoro substituent?

Q. Advanced

  • Substitution : Replace 4-F with Cl, NO2_2, or OMe to evaluate electronic effects on bioactivity .
  • Scaffold Hopping : Synthesize morpholine-thiazole hybrids (e.g., 4-{2-[(E)-hydrazinylidene]ethyl}morpholine derivatives) to probe steric effects .
  • Pharmacophore Mapping : Overlay analogs with Dotinurad (URAT1 IC50_{50} = 37.2 nM) to identify critical H-bond acceptors .

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